molecular formula C13H8F5NOS B1456770 3-Phenyl-5-(pentafluorosulfanyl)benzo[c]isoxazole CAS No. 1379812-20-0

3-Phenyl-5-(pentafluorosulfanyl)benzo[c]isoxazole

Cat. No.: B1456770
CAS No.: 1379812-20-0
M. Wt: 321.27 g/mol
InChI Key: YIKNAPLWWNNOLI-UHFFFAOYSA-N
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Description

3-Phenyl-5-(pentafluorosulfanyl)benzo[c]isoxazole is a chemical compound with the molecular formula C13H8F5NOS . It is a complex organic compound that falls under the category of isoxazoles .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzisoxazole ring attached to a phenyl group and a pentafluorosulfanyl group . The exact structure can be found in databases like PubChem .

Scientific Research Applications

Chemical Synthesis and Modification

The incorporation of pentafluorosulfanyl (SF5) groups into pharmaceutical compounds has been explored for enhancing their chemical properties. For example, the SF5 group has been used as a bioisosteric replacement in benzodiazepines, demonstrating the potential for further modification into complex scaffolds despite a loss of potency in receptor activation due to altered ligand interactions (Jose et al., 2021). Similarly, the introduction of the SF5 group into functional dyes like phthalocyanines and subphthalocyanines has been investigated to improve robustness and alter optical properties, highlighting its utility in developing advanced materials with enhanced performance (Iida et al., 2015).

Biological and Medicinal Research

The research on compounds containing the SF5 group extends into biological and medicinal fields, where their potential as antimicrobial and antitumor agents has been studied. Certain isoxazolyl- and isothiazolylcarbamides, which may incorporate similar structural motifs to 3-Phenyl-5-(pentafluorosulfanyl)benzo[c]isoxazole, have shown high antitumor activity and the ability to enhance the effects of cytostatic drugs, suggesting a promising avenue for the development of new cancer therapies (Potkin et al., 2014).

Development of Novel Heterocycles

Utilizing 1-pentafluorosulfanyl-phenylacetylenes for the preparation of SF5-substituted five-membered ring heterocycles through 1,3-dipolar cycloadditions demonstrates the SF5 group's versatility in synthesizing novel heterocyclic compounds. This methodology facilitated the creation of 4-SF5-isoxazoles and isoxazolines, expanding the toolkit available for designing new molecules with potential applications in various scientific fields (López et al., 2015).

Antimicrobial and Antiplasmodial Activities

The synthesis of new series of 3-substituted-2,1-benzisoxazoles has led to compounds with significant antimicrobial activity against various bacterial and fungal strains, and antiplasmodial activity against Plasmodium falciparum strains. These findings underline the potential of incorporating the SF5 group into molecules to enhance their biological activities, offering pathways to develop new drugs and treatments (Chaker et al., 2017).

Properties

IUPAC Name

pentafluoro-(3-phenyl-2,1-benzoxazol-5-yl)-λ6-sulfane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F5NOS/c14-21(15,16,17,18)10-6-7-12-11(8-10)13(20-19-12)9-4-2-1-3-5-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIKNAPLWWNNOLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=C(C=CC3=NO2)S(F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F5NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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